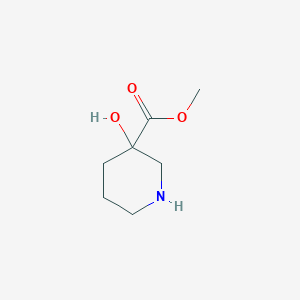

Methyl 3-hydroxypiperidine-3-carboxylate

Description

Introduction to Methyl 3-hydroxypiperidine-3-carboxylate

This compound constitutes a notable member of the piperidine derivative class, distinguished by its dual functional group arrangement at the tertiary carbon position of the piperidine ring. The compound exhibits structural complexity through the presence of both a hydroxyl group and a methyl ester functionality attached to the same carbon atom, creating a quaternary carbon center that influences its chemical behavior and biological activity. This molecular arrangement places the compound within the broader category of hydroxylated piperidine derivatives, which have garnered significant attention in pharmaceutical research due to their potential therapeutic applications and synthetic utility as building blocks for more complex molecules.

The compound exists predominantly as a white to off-white crystalline solid under standard conditions, demonstrating stability under appropriate storage conditions while maintaining its structural integrity. Research indicates that the molecule serves as an important intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting neurological and cardiovascular systems. The presence of the tertiary alcohol functionality combined with the ester group creates opportunities for further chemical modifications, making it a valuable synthetic precursor in medicinal chemistry applications.

Scientific investigations have revealed that this compound demonstrates interesting conformational properties due to the presence of the six-membered piperidine ring, which typically adopts chair conformations similar to cyclohexane. The positioning of the hydroxyl and ester substituents at the same carbon atom introduces steric considerations that influence the preferred conformational states of the molecule. These structural features contribute to the compound's unique reactivity patterns and potential for stereoselective transformations in synthetic chemistry.

Nomenclature and Structural Identification

The nomenclature and structural identification of this compound requires careful consideration of multiple naming systems and registry approaches used in chemical databases and literature. The compound's systematic identification encompasses various nomenclature conventions, registry numbers, and structural descriptors that collectively provide comprehensive molecular characterization. Understanding these identification systems proves essential for accurate literature searches, regulatory compliance, and chemical communication within the scientific community.

International Union of Pure and Applied Chemistry Name and Systematic Terminology

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which follows the established conventions for naming substituted piperidine derivatives. This nomenclature specifically identifies the piperidine ring as the parent structure, with the numeration system beginning from the nitrogen atom and proceeding around the ring to identify the positions of substituents. The "3-hydroxy" designation indicates the presence of a hydroxyl group at the third carbon position, while "3-carboxylate" specifies the location of the ester functional group at the same carbon atom.

The systematic terminology also recognizes alternative nomenclature approaches, including the description as methyl 3-hydroxy-3-piperidinecarboxylate, which emphasizes the carboxylate functionality as directly attached to the piperidine ring system. This naming convention proves particularly useful when discussing synthetic pathways and reaction mechanisms, as it clearly delineates the structural relationship between the ring system and the functional groups. The International Union of Pure and Applied Chemistry guidelines ensure consistent communication regarding this compound across international scientific literature and regulatory documentation.

Additional systematic names found in chemical databases include 3-hydroxypiperidine-3-carboxylic acid methyl ester, which describes the compound from the perspective of the parent carboxylic acid with subsequent esterification. This nomenclature approach proves valuable when discussing synthetic routes that involve the formation or manipulation of the ester bond. The various systematic naming approaches reflect the compound's versatility and the different synthetic perspectives from which chemists may approach its preparation and utilization.

Properties

IUPAC Name |

methyl 3-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-6(9)7(10)3-2-4-8-5-7/h8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTESLNLUWWTVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729329 | |

| Record name | Methyl 3-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008779-94-9 | |

| Record name | Methyl 3-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 3-hydroxypiperidine-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives with potential biological activities .

Reactions Involving this compound:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Ketones, carboxylic acids |

| Reduction | Alcohols |

| Substitution | Various substituted derivatives |

Biological Research

Biological Activity Studies

Research has explored the compound's potential biological activities, including enzyme inhibition and receptor binding. This compound acts as a ligand for specific molecular targets, modulating their activity through non-covalent interactions facilitated by its functional groups . This property is particularly valuable in drug discovery and development.

Case Study: Enzyme Inhibition

In studies focused on enzyme mechanisms, this compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications. The compound's interaction with enzyme active sites is facilitated by hydrogen bonding due to the hydroxyl group .

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its potential therapeutic effects. Its structure allows it to interact with various biological pathways, making it a candidate for developing new pharmaceuticals. The unique properties of this compound lend themselves to modifications that could enhance efficacy and reduce side effects in drug formulations .

Applications in Drug Development:

| Application Area | Description |

|---|---|

| Antitumor Agents | Investigated for its role in cancer therapies |

| Neurological Disorders | Potential applications in treating CNS disorders |

| Metabolic Pathway Modulation | Role as a biomarker or therapeutic agent |

Industrial Applications

Production of Specialty Chemicals

this compound is utilized in the production of specialty chemicals. Its unique structure makes it suitable for various industrial applications, including the synthesis of fine chemicals and materials science.

Synthesis Process Overview:

- Esterification: The primary method involves the esterification of 3-hydroxypiperidine-3-carboxylic acid with methanol.

- Purification: Techniques such as recrystallization are employed to ensure high yield and purity.

- Optimization: In industrial settings, the synthesis process is optimized for efficiency using continuous flow processes.

Mechanism of Action

The mechanism by which methyl 3-hydroxypiperidine-3-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with analogs:

| Compound Name | CAS Number | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Methyl 3-hydroxypiperidine-3-carboxylate | 1008779-94-9 | Hydroxyl, methyl ester | C₇H₁₃NO₃ | 159.18 | Piperidine core, polar substituents |

| Methyl piperidine-3-carboxylate HCl | 50585-89-2 | Methyl ester, HCl salt | C₇H₁₄ClNO₂ | 187.65 | Lacks hydroxyl group; basic nitrogen |

| Ethyl 3-methylpiperidine-3-carboxylate HCl | 176523-95-8 | Ethyl ester, methyl substituent, HCl salt | C₉H₁₈ClNO₂ | 207.70 | Ethyl ester, steric hindrance |

| Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate | 2007919-21-1 | Benzyl carbamate, hydroxyl, methyl | C₁₄H₁₉NO₃ | 249.31 | Chiral center, bulky benzyl group |

| Methyl (3-hydroxyphenyl)-carbamate | 13683-89-1 | Phenyl carbamate, hydroxyl | C₈H₉NO₃ | 167.16 | Aromatic ring, carbamate linkage |

| 3-Piperidinecarboxylic acid | 498-95-3 | Carboxylic acid | C₆H₁₁NO₂ | 129.16 | Acidic group, higher polarity |

Hydroxyl Group Impact

- The hydroxyl group in this compound enhances hydrogen bonding capacity compared to non-hydroxylated analogs like Methyl piperidine-3-carboxylate HCl. This increases aqueous solubility and may influence interactions in biological systems .

Ester vs. Carboxylic Acid

- The methyl ester in the target compound lowers melting points compared to the carboxylic acid analog (3-Piperidinecarboxylic acid, CAS: 498-95-3), which has a higher melting point due to strong intermolecular hydrogen bonding .

- Ester derivatives are typically more volatile and serve as prodrugs, whereas carboxylic acids are directly bioactive but less membrane-permeable .

Steric and Stereochemical Effects

- Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 2007919-21-1) introduces a chiral center and a bulky benzyl group, which may enhance receptor selectivity in pharmaceutical applications .

- The (S)-enantiomer of Methyl piperidine-3-carboxylate HCl (CAS: 50585-89-2) highlights the importance of stereochemistry in drug design, as enantiomers can exhibit divergent biological activities .

Complex Substituents

Biological Activity

Methyl 3-hydroxypiperidine-3-carboxylate (MHPC) is an organic compound belonging to the piperidine class, characterized by its unique functional groups, including a hydroxyl and an ester group. This compound has garnered attention in various fields, including medicinal chemistry, due to its versatile biological activities and potential therapeutic applications.

Chemical Structure and Properties

MHPC has a molecular formula of C₇H₁₃NO₃ and features a piperidine ring structure. The presence of the hydroxyl and ester groups enhances its reactivity and interaction with biological targets. The structural representation is crucial for understanding its biological mechanisms:

The biological activity of MHPC primarily involves its interaction with specific enzymes and receptors. It acts as a ligand, modulating the activity of these molecular targets through non-covalent interactions facilitated by its functional groups. This mechanism is significant in studies related to enzyme mechanisms and protein-ligand interactions.

Biological Applications

1. Enzyme Mechanisms and Protein-Ligand Interactions

- MHPC is employed in the study of enzyme mechanisms, where it serves as a substrate or inhibitor, helping elucidate metabolic pathways.

- It has been investigated for its role in modulating protein-ligand interactions, which is critical in drug design and development.

2. Potential Therapeutic Properties

- Research indicates that MHPC may exhibit therapeutic effects, particularly in neuropharmacology, due to its structural similarities to known psychoactive compounds .

- Its derivatives are being explored for their potential use in treating neurological disorders, highlighting the importance of piperidine derivatives in medicinal chemistry .

3. Biomarker Studies

- MHPC is studied for its potential as a biomarker in metabolic pathways, contributing to the understanding of various diseases and conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MHPC, it can be compared with other piperidine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-hydroxypiperidine-4-carboxylate | Hydroxyl group at position 4 | Similar enzyme interactions |

| Piperidine-3-carboxylic acid | Lacks ester group | Limited reactivity |

| Methyl 4-hydroxypiperidine-4-carboxylate | Hydroxyl group at position 4 | Different pharmacokinetics |

Case Studies and Research Findings

Recent studies have highlighted the synthesis and biological evaluation of MHPC:

- Synthesis via Biocatalysis : A biocatalytic process was developed for synthesizing MHPC with high enantiomeric purity, showcasing its potential as a building block in pharmaceutical synthesis .

- Enzymatic Studies : Investigations into its role as an inhibitor for specific enzymes have revealed insights into metabolic pathways involving piperidine derivatives .

- Therapeutic Investigations : Clinical studies are underway to assess the efficacy of MHPC derivatives in treating conditions like Alzheimer's disease, leveraging their neuroprotective properties .

Chemical Reactions Analysis

Reaction Types

Oxidation:

The hydroxyl group at the 3-position can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC). This reaction converts the hydroxyl (-OH) group into a ketone (C=O), altering the compound’s reactivity and biological properties.

Reduction:

The ester group (-COOCH₃) can be reduced to a primary alcohol (-CH₂OH) using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This transformation is critical for generating derivatives with enhanced solubility or bioavailability.

Substitution:

The ester group is susceptible to nucleophilic substitution reactions. For example, amines or alcohols can replace the methyl group under basic conditions (e.g., sodium methoxide) to form amides or alternative esters.

Multicomponent Domino Reactions:

The compound participates in complex domino sequences, including Knoevenagel condensation, Michael addition, Mannich reaction, and intramolecular cyclization, under mild conditions (e.g., methanol at room temperature). These reactions generate fused heterocyclic systems with potential biological activity .

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | CrO₃, H₂SO₄, H₂O | Ketone formation |

| Reduction | LiAlH₄, THF | Alcohol formation |

| Substitution | NH₃, EtOH, NaOH | Amide/ester derivatives |

| Domino Reactions | Aldehydes, malononitrile, ammonium acetate | Fused heterocycles |

Major Products Formed

Oxidation:

Methyl 3-oxopiperidine-3-carboxylate (a ketone derivative) is formed, which exhibits increased electrophilicity and reactivity in subsequent reactions.

Reduction:

Methyl 3-hydroxypiperidine-3-carboxylate is reduced to 3-hydroxypiperidine-3-carboxylic acid (free acid) or its salts, which are key intermediates in drug synthesis.

Substitution:

Reaction with ammonia yields 3-hydroxy-3-piperidinecarboxamide, while substitution with ethanol produces ethyl 3-hydroxypiperidine-3-carboxylate.

Domino Reactions:

The compound generates 1,4,5,6-tetrahydropyridine derivatives with extended conjugation, offering opportunities for optimizing pharmacokinetic profiles .

Synthetic Routes

The compound is typically synthesized via esterification of 3-hydroxypiperidine-3-carboxylic acid with methanol, catalyzed by sulfuric acid. Subsequent purification involves recrystallization to ensure high purity .

Industrial Production

Large-scale production employs continuous flow reactors to optimize yield and minimize waste. Key steps include:

-

Acid-catalyzed esterification.

-

Hydrogenation (if hydroxyl group reduction is required).

-

Chromatographic purification.

Mechanistic Insights

The hydroxyl group’s position at the 3-position enables selective oxidation or reduction without affecting the ester group, a feature critical for targeted functionalization.

Biological Implications

Derivatives of this compound inhibit enzymes linked to antibiotic resistance, suggesting their potential in combating bacterial infections.

Comparison with Analog Compounds

| Feature | This compound | Ethyl 3-hydroxypiperidine-3-carboxylate |

|---|---|---|

| Solubility | High in polar solvents | Moderate in organic solvents |

| Reactivity (Oxidation) | Faster due to methyl ester | Slower due to ethyl ester |

| Biological Activity | Enzyme inhibition | Antimicrobial properties |

This compound’s reactivity and structural versatility make it a valuable tool in medicinal chemistry, particularly for developing antimicrobial and enzyme-targeting agents. Future research should focus on optimizing its synthesis and exploring its interactions with protein targets.

Preparation Methods

Cyclization of 5-Halo-2-hydroxypentylamine Derivatives

One effective approach to obtain 3-hydroxypiperidine intermediates, which can be further esterified to methyl 3-hydroxypiperidine-3-carboxylate, involves cyclization of 5-halo-2-hydroxypentylamine hydrohalide salts under basic aqueous conditions.

- Process: The 5-halo-2-hydroxypentylamine hydrohalide (where the halogen is chlorine or bromine) is mixed with water and an inorganic base at controlled low temperatures (10–15°C) to promote intramolecular ring closure, forming 3-hydroxypiperidine.

- Advantages: This method avoids harsh conditions and precious metal catalysts, making it more suitable for scale-up compared to high-pressure hydrogenation routes.

- Reaction Conditions:

| Parameter | Condition |

|---|---|

| Temperature | 10–15°C |

| Base | Inorganic base (e.g., NaOH) |

| Solvent | Water |

| Halogen in substrate | Cl or Br |

This cyclization step is a key precursor stage before further functionalization to the methyl ester.

High-Pressure Hydrogenation of 3-Hydroxypyridine

Another classical method to produce 3-hydroxypiperidine, a key intermediate, is the catalytic hydrogenation of 3-hydroxypyridine.

- Catalysts: Precious metal catalysts such as rhodium on carbon or palladium are used.

- Conditions: High hydrogen pressure (4–6 MPa) and elevated temperature (80–100°C) for extended reaction times (32–60 hours).

- Process: 3-hydroxypyridine is hydrogenated in an autoclave, followed by filtration and distillation to isolate 3-hydroxypiperidine.

| Parameter | Condition |

|---|---|

| Catalyst | Rhodium on carbon (0.5–2% w/w) |

| Hydrogen pressure | 4–6 MPa |

| Temperature | 80–100°C |

| Reaction time | 32–60 hours |

| Yield | ~81% |

- Limitations: The use of precious metals and harsh conditions limits industrial scalability.

Esterification to this compound

The methyl ester is typically synthesized by esterification of 3-hydroxypiperidine-3-carboxylic acid with methanol under acidic catalysis.

- Method: 3-hydroxypiperidine-3-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., HCl or sulfuric acid), promoting ester formation.

- Further step: For the hydrochloride salt form, hydrochloric acid is added post-esterification.

| Step | Description |

|---|---|

| Reactants | 3-hydroxypiperidine-3-carboxylic acid + methanol |

| Catalyst | Strong acid (e.g., HCl) |

| Conditions | Acidic environment, reflux |

| Product | This compound (free base or HCl salt) |

Chiral Synthesis and Protection Strategies

For enantiomerically pure derivatives such as (S)-N-Boc-3-hydroxypiperidine, which are related compounds, methods include:

- Chemical resolution: Separation of racemic mixtures using chiral acids (e.g., tartaric acid derivatives) followed by protection with tert-butoxycarbonyl (BOC).

- Biotransformation: Enzymatic asymmetric reduction of N-Boc-piperidin-3-one using ketoreductases under mild conditions to yield high enantioselectivity and yield.

- Industrial scale: A patented method involves hydrogenation of 3-pyridone to 3-hydroxypiperidine, chiral resolution with D-pyroglutamate, and BOC protection to afford (S)-N-Boc-3-hydroxypiperidine with high purity and yield (up to 97%).

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- Catalyst reuse and cost: The rhodium catalyst used in hydrogenation can be reclaimed and reused, but its cost remains a limiting factor for large-scale production.

- Environmental impact: Enzymatic biotransformation methods offer greener alternatives with high enantioselectivity and mild conditions, reducing hazardous waste.

- Process optimization: Controlling temperature during cyclization and esterification is crucial to maximize yield and purity, with typical reaction temperatures kept below 15°C for cyclization and room temperature to mild heating for esterification.

- Purity and yield: Industrial methods achieve purity up to 99.6% and yields exceeding 90% for protected intermediates, indicating robust process development.

Q & A

Q. How can thermal decomposition products be analyzed to assess safety profiles?

- Methodological Answer : TGA-FTIR (thermogravimetric analysis coupled with IR) identifies gaseous decomposition products (e.g., CO, NOx at >200°C) . LC-MS of residue detects non-volatile byproducts. Compare results to NFPA guidelines for lab safety protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.